molecular formula C17H16N2O5 B12213630 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 1018501-09-1

2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B12213630
CAS No.: 1018501-09-1
M. Wt: 328.32 g/mol
InChI Key: UTEKMVXYHUPLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a compound that features a benzimidazole core substituted with a trimethoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 3,4,5-trimethoxyaniline with a suitable carboxylic acid derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For example, it has been shown to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and cell division .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and trimethoxyphenyl-substituted molecules, such as:

Uniqueness

2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both the benzimidazole and trimethoxyphenyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1018501-09-1

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C17H16N2O5/c1-22-13-7-10(8-14(23-2)15(13)24-3)16-18-11-5-4-9(17(20)21)6-12(11)19-16/h4-8H,1-3H3,(H,18,19)(H,20,21)

InChI Key

UTEKMVXYHUPLNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.